2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one
Description
2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one is a brominated aromatic ketone featuring two distinct aryl substituents: a 4-chlorophenyl group and a 4-methylphenyl (p-tolyl) group. This compound belongs to the α-bromo ketone family, characterized by a reactive α-carbon adjacent to both a carbonyl group and a bromine atom. Such structural features make it a versatile intermediate in organic synthesis, particularly for constructing heterocycles (e.g., indoles, oxadiazoles) or serving as an electrophile in nucleophilic substitution reactions .
Properties
IUPAC Name |
2-bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO/c1-10-2-4-11(5-3-10)14(16)15(18)12-6-8-13(17)9-7-12/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZRBDCHGUEXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380459 | |
| Record name | 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119267-79-7 | |
| Record name | 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one typically involves the bromination of 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents like ethanol or water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Substitution: Formation of 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-amine or 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-thiol.
Reduction: Formation of 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethanol.
Oxidation: Formation of 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethanoic acid.
Scientific Research Applications
2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and chlorine atoms can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance the electrophilicity of the α-carbon, accelerating nucleophilic substitutions (e.g., with imidazoles or oximes ).
- Steric hindrance from bulky substituents (e.g., 4-methylphenyl) may reduce reaction rates but improve regioselectivity in cross-coupling reactions .
Physical Properties :
- Melting points correlate with molecular symmetry and intermolecular interactions. For example, 2-bromo-1,2-bis(4-chlorophenyl)ethan-1-one (33e) has a higher melting point than asymmetric analogs due to its planar, symmetric structure .
- The trifluoromethyl analog (CAS 383-53-9) exhibits lower solubility in polar solvents compared to the methyl-substituted derivative .
Key Observations:
- Yield Variability : Lower yields (30–40%) are observed in sulfonylation routes (e.g., ) due to competing side reactions, whereas direct bromination methods (e.g., ) offer higher efficiency (60–70%).
- Catalytic Systems : Copper bromide with bipyridine (CuBr-bpy) facilitates regioselective bromination of ketones under mild conditions .
Biological Activity
2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one, also known as 2-bromo-4'-chlorodeoxybenzoin, is a compound with significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including antibacterial, antifungal, and enzyme inhibition effects.
- Molecular Formula : C15H12BrClO
- Molecular Weight : 323.614 g/mol
- CAS Number : 119267-79-7
- IUPAC Name : 2-bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethanone
The compound features a bromine atom and a chlorine atom on its aromatic rings, which may contribute to its biological activity by influencing the electronic properties of the molecule.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various halogenated compounds, including this compound. The compound has shown promising results against several bacterial strains:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
These results indicate that the compound possesses moderate antibacterial and antifungal activities, which could be attributed to its halogen substituents enhancing membrane permeability or disrupting cellular processes.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes relevant to neurodegenerative diseases:
- Monoamine Oxidase (MAO) : In vitro studies demonstrated that this compound inhibits MAO-B with an IC50 value of approximately . This inhibition suggests potential applications in treating conditions like Parkinson's disease.
- Acetylcholinesterase (AChE) : The compound also exhibited AChE inhibition, which is crucial for managing Alzheimer's disease. The IC50 was found to be , indicating moderate activity.
Toxicity Assessment
The safety profile of this compound has been evaluated using Vero cell lines. The results indicated a concentration-dependent cytotoxic effect:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 100 | >80 |
| 200 | 65 |
| 500 | <50 |
These findings suggest that while the compound has therapeutic potential, careful consideration of dosage is necessary to minimize toxicity.
Case Studies
- Neuroprotective Effects : A study published in ACS Omega demonstrated that derivatives of this compound showed protective effects against oxidative stress in neuronal cells, potentially mitigating neurodegeneration.
- Antimicrobial Efficacy : Another research focused on synthesizing similar compounds and evaluating their antimicrobial properties against resistant strains of bacteria and fungi. The findings supported the hypothesis that halogenation increases biological activity.
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one?
The compound is typically synthesized via bromination of precursor ketones. A common method involves α-bromination using bromine or N-bromosuccinimide (NBS) in the presence of catalytic acids (e.g., HBr or Lewis acids). For example, analogous brominated acetophenones are synthesized by reacting 1-(4-chlorophenyl)ethanone with bromine in acetic acid under controlled temperature (40–60°C) . Optimization may include solvent selection (e.g., dichloromethane or CCl₄) and stoichiometric control to minimize di-bromination byproducts. Reaction progress can be monitored via TLC or GC-MS.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy : Use / NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, carbonyl carbons at ~190 ppm). IR spectroscopy identifies the ketone (C=O stretch ~1700 cm) and C-Br bonds (~550 cm) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the spatial arrangement of substituents. For example, analogous bromo-chloroacetophenones exhibit planar aromatic rings and Br···Cl van der Waals interactions . SHELX software is recommended for structure refinement .
Q. How can purity and stability be assessed during storage?
Purity is validated via HPLC (e.g., C18 columns, acetonitrile/water mobile phase) or GC with flame ionization detection. Stability studies under varying temperatures (4°C vs. ambient) and humidity levels reveal decomposition pathways (e.g., hydrolysis of the ketone group). Store in amber vials under inert gas (N₂/Ar) to prevent photolytic or oxidative degradation .
Advanced Research Questions
Q. How do computational methods aid in predicting reactivity and electronic properties?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model the compound’s electronic structure. Key parameters include:
- HOMO-LUMO gaps : Predict electrophilic/nucleophilic sites (e.g., Br and Cl substituents lower LUMO energy, enhancing reactivity).
- Mulliken charges : Identify regions prone to nucleophilic attack (e.g., carbonyl carbon).
- Molecular docking : Assess interactions with biological targets (e.g., enzyme active sites) .
Q. What challenges arise in resolving crystallographic data contradictions for this compound?
Discrepancies in unit cell parameters or bond angles may stem from twinning, disorder, or incomplete data. Use SHELXL’s twin refinement tools (e.g., BASF parameter) or omit outliers during refinement. High-resolution data (≤ 0.8 Å) and robust scaling (SADABS) improve accuracy. Compare results with analogous structures (e.g., 2-bromo-1-(4-methylphenyl) derivatives) to validate geometric trends .
Q. How can competing reaction mechanisms be distinguished in bromination studies?
Mechanistic pathways (radical vs. electrophilic bromination) are probed via:
- Radical inhibitors : Add TEMPO to suppress radical chain reactions.
- Isotopic labeling : Track incorporation using mass spectrometry.
- Kinetic studies : Monitor rate dependence on light (radical) vs. acid (electrophilic) conditions .
Q. What strategies mitigate byproduct formation during functionalization reactions?
Byproducts like di-brominated species or oxidation products are minimized by:
- Stoichiometric control : Use 1.05–1.1 eq. brominating agents.
- Protecting groups : Temporarily mask reactive sites (e.g., -OH groups as acetates).
- Chromatographic purification : Employ flash chromatography (silica gel, hexane/EtOAc gradients) .
Q. How do substituent effects influence the compound’s photophysical properties?
The electron-withdrawing Cl and Br groups redshift UV-Vis absorption spectra via conjugation with the ketone. Time-dependent DFT (TD-DFT) simulations correlate experimental λ values (e.g., ~280 nm) with electronic transitions. Compare with derivatives lacking methyl or chloro groups to isolate substituent impacts .
Q. What are the implications of IUPAC nomenclature conflicts in publishing?
Discrepancies arise when using common names (e.g., “4-chlorophenacyl bromide”) vs. systematic IUPAC names. Always prioritize the PIN (Preferred IUPAC Name): 2-bromo-1-(4-chlorophenyl)ethan-1-one . Validate naming via the latest IUPAC guidelines and cross-check CAS registry entries to avoid retractions .
Q. How are decomposition pathways analyzed under reactive conditions?
Thermogravimetric analysis (TGA) and LC-MS track thermal/oxidative breakdown. For example, heating above 150°C may cleave the C-Br bond, releasing HBr. Hydrolytic stability is tested in aqueous buffers (pH 1–14) with kinetic monitoring. Fragmentation patterns in HRMS identify degradation products (e.g., 4-chlorophenylacetic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
